molecular formula C14H16O3 B3243587 [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate CAS No. 158262-81-8

[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate

Cat. No.: B3243587
CAS No.: 158262-81-8
M. Wt: 232.27 g/mol
InChI Key: XHTAGQZAQKPRLU-UNTZMWQOSA-N
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Description

The compound [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate features a bicyclo[3.1.0]hexane core with specific stereochemistry (1R,5S). Key structural attributes include:

  • 6-Methyl benzoate ester: Introduces lipophilicity and modulates metabolic stability.
  • Bicyclic framework: Confers rigidity, affecting conformational flexibility and binding to biological targets.

Properties

IUPAC Name

[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-6-11-12(7-10)13(11)8-17-14(16)9-4-2-1-3-5-9/h1-5,10-13,15H,6-8H2/t10?,11-,12+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAGQZAQKPRLU-UNTZMWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2COC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2COC(=O)C3=CC=CC=C3)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the hydroxy and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoate ester may produce an alcohol.

Scientific Research Applications

[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues of Bicyclo[3.1.0]hexane Derivatives

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features & Applications Evidence ID
[(1R,5S)-3-Hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate (Target) Bicyclo[3.1.0]hexane - 3-OH
- 6-Methyl benzoate
260.29 (calc.) Lipophilic ester; potential prodrug or intermediate N/A
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate 3-Azabicyclo[3.1.0]hexane - 2-Methyl ester
- 6,6-Dimethyl
199.24 Nitrogen-containing core; used in protease inhibitors
tert-Butyl (1R,5S,6R)-6-(N-methyl-6-bromopyridine-3-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate 3-Azabicyclo[3.1.0]hexane - tert-Butyl carbamate
- Bromopyridine amido
366.85 Halogenated amide; likely intermediate in drug synthesis
Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate 3-Azabicyclo[3.1.0]hexane - 3-Benzyl
- 6-Acetate
259.34 Benzyl group enhances steric bulk; medicinal chemistry applications
(1S,2S,4S,5R)-Bicyclo[3.1.0]hexane-2,4-diol 1-(hydroxymethyl)-4-benzoate Bicyclo[3.1.0]hexane - 2,4-Diol
- 4-Benzoate
- 1-Hydroxymethyl
248.28 Polar diol and benzoate; synthetic intermediate
(Meso-1R,5S,6S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate HCl 3-Azabicyclo[3.1.0]hexane - 6-Amino
- Benzyl carbamate
268.74 Charged amino group; potential for targeted delivery

Key Comparative Insights

Functional Group Variations
  • Ester Groups: The target’s benzoate ester (vs.
  • Nitrogen vs. Oxygen in the Ring : Azabicyclo analogs (e.g., ) exhibit altered electronic properties and basicity compared to the target’s oxygen-containing core, affecting solubility and target binding.
  • Hydroxy vs. Amino Groups: The 3-hydroxy group in the target may confer different hydrogen-bonding profiles compared to amino-substituted analogs (), influencing interactions with enzymes or receptors.
Stereochemical Considerations
  • The (1R,5S) configuration in the target contrasts with (1S,5R) in and (1S,2S,4S,5R) in . Such stereochemical differences can drastically alter biological activity, as seen in protease inhibitors like Narlaprevir ().

Biological Activity

[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate is a bicyclic organic compound notable for its unique structure and potential biological activities. It is classified under the CAS number 158262-81-8 and has garnered attention in medicinal chemistry due to its interactions with various biological targets.

Structural Characteristics

The compound features a bicyclic core structure, which enhances its ability to interact with biological molecules. The presence of the hydroxy and benzoate functional groups contributes to its chemical reactivity and potential therapeutic applications.

Property Details
IUPAC Name This compound
Molecular Formula C14H16O3
Molecular Weight 232.28 g/mol
CAS Number 158262-81-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure allows for high specificity in binding, modulating the activity of these targets and influencing various biochemical pathways.

Potential Biological Activities

Research indicates that compounds with similar bicyclic structures may exhibit a range of biological activities, including:

  • Antimicrobial effects : Bicyclic compounds have been shown to possess antimicrobial properties, potentially making them candidates for treating infections.
  • Analgesic properties : Similar structures have been explored as opioid receptor ligands, suggesting potential use in pain management.
  • Anti-inflammatory effects : Compounds with similar functionalities have demonstrated anti-inflammatory activities in preclinical studies.

Case Study 1: Opioid Receptor Ligands

A study focused on 3-azabicyclo[3.1.0]hexane compounds revealed their potential as μ-opioid receptor ligands for treating pruritus in dogs. This study highlighted the significance of structural modifications on binding affinity and selectivity towards opioid receptors, which could be relevant for this compound as well .

Case Study 2: Synthesis and Evaluation

Research on the synthesis of bicyclo[3.1.0]hexanes has demonstrated efficient methods for creating compounds with diverse biological activities. The synthesis involved (3 + 2) annulation reactions that yielded high-purity products suitable for medicinal chemistry applications . This approach may be adapted for the synthesis of this compound, allowing for exploration of its biological properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
(1R,5S)-Bicyclo[3.1.0]hexan-3-olLacks benzoate groupAntimicrobial properties reported
Bicyclo[3.3.1]nonanesDifferent ring sizeDiverse pharmacological activities
Bicyclo[2.1.1]hexanesSmaller bicyclic structureLimited studies on biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate
Reactant of Route 2
[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate

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